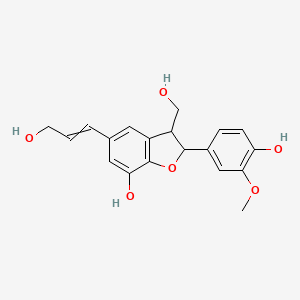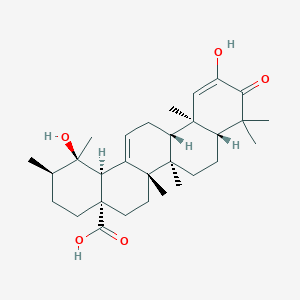
Hierochin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to Hierochin D involves complex organic reactions. For instance, the total synthesis of nyingchinoids A, B, and D through visible-light photoredox-catalyzed aerobic [2+2+2] cycloaddition demonstrates the complexity and innovation in synthetic methods related to such compounds (Hart et al., 2019). Similarly, the synthesis of aurachin D analogues, targeting specific biological functions, highlights the therapeutic potential and chemical diversity of these molecules (Lawer et al., 2022).
Molecular Structure Analysis
The molecular structure analysis of compounds like Hierochin D involves advanced techniques such as NMR, X-ray crystallography, and molecular dynamics simulations. These methods provide insights into the molecular geometry, electronic characteristics, and intermolecular interactions within these complex molecules. For example, studies using techniques like HILIC-NMR have been pivotal in isolating and detecting unique molecular structures in complex organic mixtures, which is relevant for understanding the structural complexity of Hierochin D-like compounds (Woods et al., 2011).
Scientific Research Applications
Machine Learning in Diabetes Research : The paper by Kavakiotis et al. (2017) discusses the use of machine learning and data mining methods in diabetes research, highlighting the potential for these techniques in analyzing complex biological data, which could be relevant for researching compounds like Hierochin D (Kavakiotis et al., 2017).
Neolignans in Herbal Medicine : Yoshikawa et al. (2003) identified neolignans, similar in nature to Hierochin D, in Egyptian herbal medicine, and examined their effects on nitric oxide production, which could provide insights into the potential biological activities of Hierochin D (Yoshikawa et al., 2003).
I/O Optimizations in Scientific Applications : A study by Malakar and Vishwanath (2017) on optimizing I/O in scientific applications using a hierarchical approach named HieRO might offer insights into data handling and processing techniques applicable in research involving complex compounds like Hierochin D (Malakar & Vishwanath, 2017).
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZBMLGHKRVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85382912 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-benzofuran-2-yl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![2-ethylpyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B1180450.png)
![9-[(E)-2-(4-methylphenyl)ethenyl]phenanthrene](/img/structure/B1180453.png)

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)